
methyl 7-(4-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to a sulfonamide group. The sulfonamide is linked to an isoquinoline structure, which is a type of heterocyclic aromatic organic compound. The carboxylate group is attached to the isoquinoline ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoquinoline ring, the introduction of the sulfonamide group, and the attachment of the trifluoromethoxy phenyl group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The trifluoromethoxy group is electron-withdrawing, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The presence of various functional groups like sulfonamide and carboxylate could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, solubility, melting point, boiling point, and stability could be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
Compounds related to methyl 7-(4-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate have been explored for their potential to inhibit PNMT, an enzyme involved in the biosynthesis of the hormone and neurotransmitter epinephrine from norepinephrine. This inhibition suggests potential applications in modulating physiological processes regulated by epinephrine, with implications for treating conditions like hypertension and certain types of tumors that secrete epinephrine.
- Grunewald et al. (2005) synthesized a series of tetrahydroisoquinolines demonstrating high PNMT inhibitory potency and selectivity, suggesting potential for blood-brain barrier penetration based on their calculated log P values. This work highlights the potential for developing selective inhibitors targeting PNMT for neurological applications (G. L. Grunewald, F. A. Romero, K. R. Criscione, 2005).
Structural Analyses and Enhancements in Synthesis Methods
Research on the structural analysis and synthesis of related compounds provides insights into their chemical properties and potential modifications to enhance their biological activity and selectivity.
- Saitoh et al. (2001) discussed the synthesis of tetrahydroisoquinoline derivatives using Pummerer-type cyclization, indicating the role of specific catalysts in achieving desired cyclization outcomes. This work contributes to understanding the chemical synthesis pathways that could be utilized to create more effective compounds with potential therapeutic applications (T. Saitoh, T. Ichikawa, Y. Horiguchi, J. Toda, T. Sano, 2001).
Potential for Crossing Blood-Brain Barrier
Some derivatives have been identified for their potential to cross the blood-brain barrier (BBB), a critical aspect for drugs targeting the central nervous system. These findings indicate the importance of lipophilicity and molecular structure in designing compounds that can effectively reach their target sites within the brain.
- Romero et al. (2004) synthesized a library of compounds to increase the lipophilicity of PNMT inhibitors, potentially allowing for significant BBB penetration. The study identified several potent and selective PNMT inhibitors predicted to penetrate the BBB, highlighting the compound's relevance in developing treatments for neurological conditions (F. A. Romero, Steven M Vodonick, K. R. Criscione, M. McLeish, G. L. Grunewald, 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 7-[[4-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O5S/c1-27-17(24)23-9-8-12-2-3-14(10-13(12)11-23)22-29(25,26)16-6-4-15(5-7-16)28-18(19,20)21/h2-7,10,22H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRENTCBFCFBEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(4-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B2823055.png)
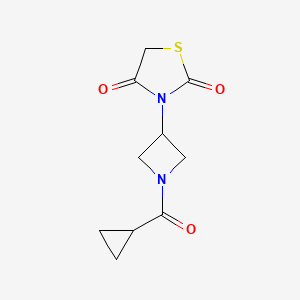
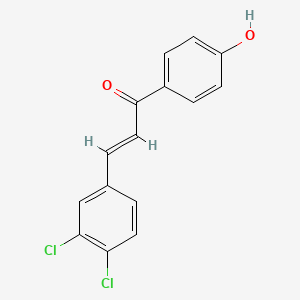
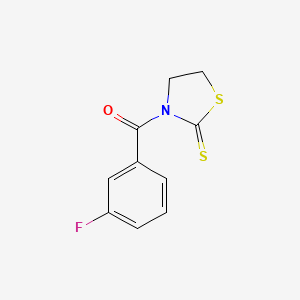
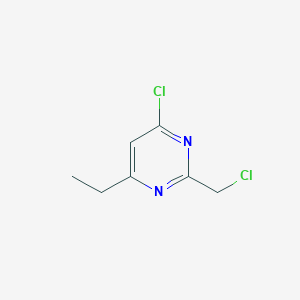

![2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2823065.png)

![Ethyl 4-{[2-(methoxycarbonyl)phenyl]sulfanyl}-6-methyl-3-quinolinecarboxylate](/img/structure/B2823070.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2823072.png)

![4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2823075.png)
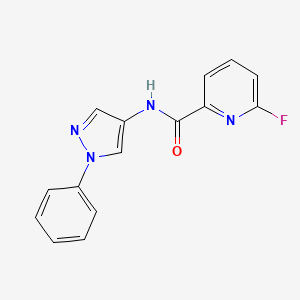
![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2823077.png)